
6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features both pyrazole and pyrimidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-methylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 1,3-dimethyl-5-amino-pyrazole with 3-methyl-2,4-dioxo-pyrimidine under acidic or basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is refluxed for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 6-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-methylpyrimidine-2,4(1H,3H)-dione can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
6-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or pyrimidine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted pyrazole or pyrimidine derivatives.
Aplicaciones Científicas De Investigación
6-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-methylpyrimidine-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
5-(1,3-Dimethyl-1H-pyrazol-5-yl)-6-hydroxy-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione: Similar structure with a hydroxyl group at the 6-position.
4-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-methylpyrimidine-2,6(1H,3H)-dione: Similar structure with different substitution patterns on the pyrimidine ring.
Uniqueness
6-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored functionalities for specific applications.
Propiedades
Fórmula molecular |
C10H12N4O2 |
|---|---|
Peso molecular |
220.23 g/mol |
Nombre IUPAC |
6-(2,5-dimethylpyrazol-3-yl)-3-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12N4O2/c1-6-4-8(14(3)12-6)7-5-9(15)13(2)10(16)11-7/h4-5H,1-3H3,(H,11,16) |
Clave InChI |
OXKKODPMFQGDIZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1)C2=CC(=O)N(C(=O)N2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


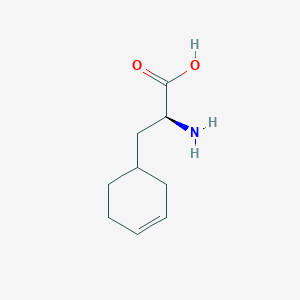
![2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B13346388.png)
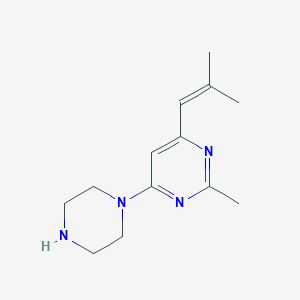
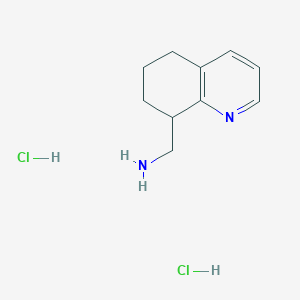
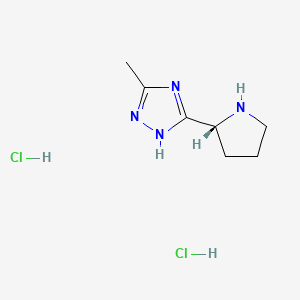
![2-(Imidazo[1,2-a]pyridin-6-yl)acetic acid](/img/structure/B13346407.png)

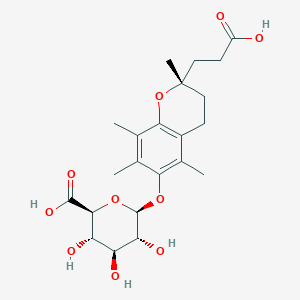
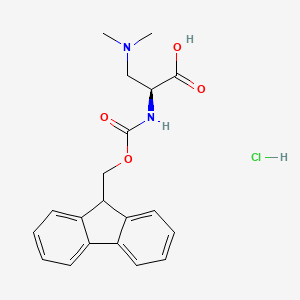
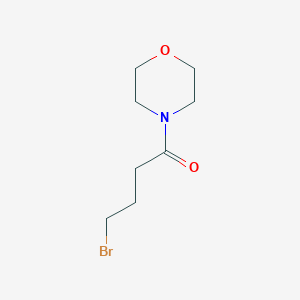

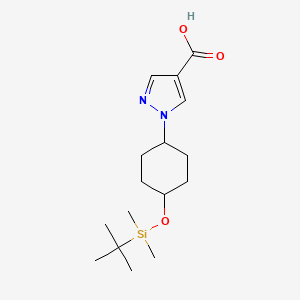
![6,6-Difluoro-2-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13346453.png)
![(6aS,11bS)-6,6a,7,11b-Tetrahydroindeno[2,1-c]chromene-3,4,6a,9,10-pentaol](/img/structure/B13346461.png)
